(4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one
Description
(4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one is a halogenated isoxazolone derivative characterized by a 2-chlorobenzylidene moiety at the 4-position and a chloromethyl group at the 3-position of the isoxazol-5(4H)-one core. This compound belongs to a class of molecules studied for their biological activities, including enzyme inhibition and antimicrobial properties .
Properties
Molecular Formula |
C11H7Cl2NO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2/b8-5+ |
InChI Key |
HCDQMGBXFFZWHX-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=NOC2=O)CCl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 3-(chloromethyl)-isoxazol-5(4H)-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzaldehyde+3-(chloromethyl)-isoxazol-5(4H)-onebase(4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one
Industrial Production Methods
In an industrial setting, the production of (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as an antimicrobial and antiviral agent.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt cell wall synthesis or protein function in bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Isoxazolone derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Physicochemical Comparison
Key observations :
Key insights :
- Enzyme inhibition : The target compound’s chloromethyl and 2-chlorobenzylidene groups may enhance inhibition of metalloenzymes (e.g., carbonic anhydrase) due to halogen-mediated interactions with zinc ions .
Biological Activity
(4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one is a synthetic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure. This compound has gained attention in medicinal chemistry due to its unique structural features, which suggest potential therapeutic applications. The presence of both chlorobenzylidene and chloromethyl substituents may enhance its biological activity, making it a candidate for further investigation.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₇Cl₂NO₂
- Molecular Weight : 256.08 g/mol
- CAS Number : 1142198-91-1
The structural representation of (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one includes a chlorobenzylidene moiety and a chloromethyl group, which are critical for its reactivity and biological interactions.
1. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of isoxazole derivatives have shown that certain compounds can inhibit bacterial growth. The presence of halogen atoms, like chlorine in this compound, often enhances antimicrobial efficacy by increasing lipophilicity and altering membrane permeability.
2. Anticancer Potential
Compounds similar to (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one have been evaluated for their anticancer properties. For instance, studies have reported that isoxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways.
3. Anti-inflammatory Effects
The anti-inflammatory activity of isoxazole derivatives has been documented in several studies. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the SAR of (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one can provide insights into optimizing its biological activity. The following table summarizes related compounds and their notable activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-(Chloromethyl)isoxazole | Contains chloromethyl group | Antimicrobial |
| 5-Methylisoxazole | Methyl substitution at position 5 | Anticancer |
| 2,5-Dichloroisoxazole | Dichloro substitution | Anti-inflammatory |
| 3-Amino-5-chloroisoxazole | Amino group at position 3 | Antiviral |
The unique combination of substituents in (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one may enhance its bioactivity and selectivity toward specific biological targets compared to these other compounds.
Case Studies
While specific case studies on (4E)-4-(2-Chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one are scarce, related isoxazole compounds have been tested in various biological assays:
- Antimicrobial Testing : A study evaluated several isoxazole derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects linked to structural modifications.
- Cytotoxicity Assays : Isoxazole derivatives were tested against various cancer cell lines, showing varying degrees of cytotoxicity depending on their substituents.
- Enzyme Inhibition Studies : Some derivatives demonstrated inhibition of COX-2 and lipoxygenases, indicating potential for anti-inflammatory applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
